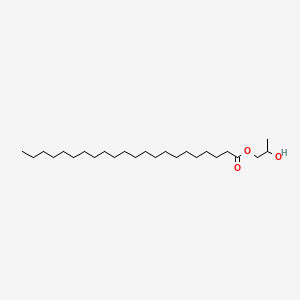

Propylene glycol 1-behenate

Description

Historical Context and Evolution of Research Perspectives on Propylene (B89431) Glycol Fatty Acid Esters

The study and application of propylene glycol fatty acid esters have a history stretching back several decades. These esters have been recognized in the food industry for approximately 40 years, initially valued for their properties as lipophilic, oil-soluble emulsifiers. researchgate.net Early research and application focused on their utility in aerated food products, where the crystalline properties of esters like propylene glycol monostearate (PGMS) were found to be highly beneficial. researchgate.net

The evolution of research has seen a shift from foundational applications to more sophisticated uses. Initially, the focus was on the production of these esters, either through the direct esterification of propylene glycol with fatty acids or via transesterification. researchgate.netfao.org Over time, research has increasingly explored the specific functionalities these esters impart. In the food industry, this includes their role in improving the consistency and texture of dough and preventing moisture loss in baked goods. cnchemsino.com

In recent years, the research perspective has broadened significantly, with a growing emphasis on pharmaceutical applications. Scientists have moved from viewing these compounds as simple emulsifiers to investigating their potential as advanced drug delivery vehicles. The ability of propylene glycol esters to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) has become a key area of study. ontosight.ai This evolution reflects a deeper understanding of the molecular interactions between the esters and active compounds, paving the way for their use in complex formulations like solid lipid nanoparticles. researchgate.net

Scope and Significance of Propylene Glycol 1-Behenate in Contemporary Chemical and Pharmaceutical Sciences

This compound, a specific monoester, holds considerable significance in modern chemical and pharmaceutical sciences due to its distinct properties. It is formed from the esterification of propylene glycol with behenic acid (also known as docosanoic acid), a long-chain saturated fatty acid. ontosight.aiwikipedia.org This structure gives it pronounced emollient and moisturizing characteristics, making it a valuable ingredient in the cosmetics industry for skincare products. ontosight.aiontosight.ai

In the pharmaceutical sector, this compound functions as a specialized excipient. ontosight.aiontosight.ai Excipients are crucial for the formulation of medicinal products, and this compound's lipid nature is particularly advantageous for improving the delivery of hydrophobic drugs. ontosight.ai Research has indicated its utility in enhancing the solubility and bioavailability of APIs. ontosight.ai Fatty acid esters are known to be key components in developing lipid-based drug delivery systems, which can improve the absorption of certain medications. nih.gov

The significance of propylene glycol esters extends to the food industry, where they are used as emulsifiers and stabilizers. ontosight.aibakesomebread.com They help maintain the consistency of products like baking mixtures and prevent the separation of oil and water components in formulations such as salad dressings. bellchem.compropylene-glycol.com The industrial production of these esters typically involves the esterification of propylene glycol with fatty acids, such as commercial stearic acid blends. researchgate.net

Below is a table summarizing the primary applications of Propylene Glycol Esters.

| Industry | Applications |

| Pharmaceuticals | Excipient in drug formulations, solvent for active ingredients, enhances solubility and bioavailability of APIs. ontosight.aiontosight.aipropylene-glycol.comelchemy.comdrugs.comchemicals.co.uk |

| Cosmetics | Emollient, moisturizer, stabilizer for foams, helps soften and hydrate (B1144303) skin. ontosight.airesearchgate.netontosight.ainih.gov |

| Food | Emulsifier, stabilizer, thickener, clarifier, carrier for flavors and colors. ontosight.aibakesomebread.comcnchemsino.combellchem.compropylene-glycol.com |

Fundamental Chemical Structures and Positional Isomerism in Propylene Glycol Monoesters

The fundamental structure of a propylene glycol monoester consists of a propylene glycol (propane-1,2-diol) molecule linked to a single fatty acid chain via an ester bond. fao.org Propylene glycol is a diol, meaning it has two hydroxyl (-OH) groups, located at the first (primary) and second (secondary) carbon positions. nih.govwikipedia.org

This structure gives rise to positional isomerism. When a single fatty acid, such as behenic acid, esterifies with propylene glycol, it can attach to either of the two available hydroxyl groups. This results in two distinct positional isomers:

Propylene glycol 1-monoester : The fatty acid is attached to the primary hydroxyl group at position 1.

Propylene glycol 2-monoester : The fatty acid is attached to the secondary hydroxyl group at position 2.

This compound specifically refers to the isomer where behenic acid is esterified at the primary (C1) position of the propylene glycol backbone. ontosight.aifda.gov The chemical synthesis of propylene glycol monoesters often results in a mixture of both the 1-monoester and 2-monoester isomers. nih.gov The ratio of these isomers can be influenced by the specific manufacturing process used. researchgate.net The presence and ratio of these isomers can affect the physical properties and functionality of the final product. nih.gov

The table below outlines the key chemical properties of this compound.

| Property | Value / Identifier |

| Chemical Formula | C₂₅H₅₀O₃ ontosight.aifda.gov |

| Molecular Weight | 398.66 g/mol fda.gov |

| Synonyms | 1,2-Propanediol, 1-docosanoate; Docosanoic acid, 2-hydroxypropyl ester; Propylene glycol monodocosanoate. ontosight.aiontosight.aidrugfuture.com |

| Appearance | White or cream-colored waxy solid. fao.org |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ethyl acetate (B1210297). fao.orgcir-safety.org |

| Stereochemistry | Racemic fda.gov |

Properties

CAS No. |

3539-32-0 |

|---|---|

Molecular Formula |

C25H50O3 |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

2-hydroxypropyl docosanoate |

InChI |

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(27)28-23-24(2)26/h24,26H,3-23H2,1-2H3 |

InChI Key |

VDJAHYCCXYNHDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Characterization of Propylene Glycol 1 Behenate

Chemical Esterification Pathways for Propylene (B89431) Glycol 1-Behenate Synthesis

The chemical synthesis of propylene glycol monoesters like the 1-behenate can be achieved through several routes, primarily direct esterification and interesterification. bakerpedia.com

Direct Esterification Processes and Reaction Conditions

Direct esterification involves the reaction of propylene glycol with a fatty acid, in this case, behenic acid. bakerpedia.com This process typically requires a catalyst to proceed at a practical rate. Common catalysts include acids like p-toluenesulfonic acid and alkaline catalysts. bakerpedia.comgoogle.com The reaction is reversible and limited by thermodynamic equilibrium. researchgate.net

Under practical conditions, direct esterification of propylene glycol with a fatty acid can yield approximately 55% to 60% of the desired propylene glycol monoester. google.comgoogle.comgoogle.com The remainder of the product mixture consists of by-products such as the diester and unreacted starting materials. google.comgoogle.comgoogle.com To drive the equilibrium towards the formation of the monoester, it is crucial to remove water, a product of the reversible reaction. mdpi.com

The reaction temperature for direct esterification can vary. For instance, the esterification of benzoic acid with propylene glycol has been studied at temperatures around 120-138°C. upt.ro Another common method, interesterification of triglycerides with propylene glycol, proceeds at higher temperatures, ranging from 177°C to 232°C (350° to 450° F), often with a catalyst like sodium hydroxide. google.comgoogle.com

Table 1: Reaction Conditions for Direct Esterification of Propylene Glycol Esters

| Parameter | Condition | Source |

| Reactants | Propylene Glycol, Fatty Acid (e.g., Behenic Acid) | bakerpedia.com |

| Catalyst | Acid (e.g., p-toluenesulfonic acid) or Alkaline | bakerpedia.comgoogle.com |

| Temperature | 120-138°C (benzoic acid esterification) | upt.ro |

| Product Yield (Monoester) | ~55-60% | google.comgoogle.comgoogle.com |

| By-products | Diester, Unreacted Starting Materials | google.comgoogle.comgoogle.com |

Targeted Synthesis of Pure Primary Propylene Glycol Monoesters via Specific Routes

Achieving a high purity of the primary (1-isomer) of propylene glycol monoester is a key objective in synthesis. While direct esterification produces a mixture of mono- and diesters, other routes can be employed for more targeted synthesis. bakerpedia.com One such method involves reacting propylene oxide with a fatty acid, which leads to a mixture of monoester isomers. google.com

Purification techniques are often necessary to isolate the desired monoester. Molecular distillation is a common method used to purify the monoester, potentially reaching a purity of 90%. bakerpedia.com

Enzymatic Synthesis Approaches for Propylene Glycol 1-Behenate

Enzymatic synthesis offers a "clean label" alternative to chemical methods for producing propylene glycol monoesters. bakerpedia.com This approach utilizes lipases as biocatalysts.

Biocatalytic Systems and Optimization of Reaction Parameters

Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective biocatalysts for the esterification of propylene glycol with fatty acids. google.comresearchgate.netias.ac.in The enzymatic process can be a direct esterification or a transesterification. google.com A key advantage of enzymatic methods is that they can proceed without the need for organic solvents. google.com

The synthesis of propylene glycol monolaurate has been studied using immobilized lipases, with Novozym 435 being identified as a highly effective catalyst. researchgate.netias.ac.in Reaction conditions such as temperature, reactant molar ratio, and catalyst loading are optimized to maximize the yield of the monoester. For instance, in the synthesis of polyglycerol-2 stearic acid esters using Novozym 435, the optimal temperature was found to be 80°C with a reactant ratio of 1:1.8 and an enzyme loading of 2.7% w/w. acs.org In another study on the enzymatic synthesis of propylene glycol monolaurate, the maximum conversion was achieved at 50°C, with a decrease in conversion observed at 60°C, likely due to enzyme denaturation. researchgate.net

The enzymatic process can yield between 40% to 70% or more of propylene glycol monoesters, with less than 15% propylene glycol diester formation. google.com

Table 2: Optimized Parameters for Enzymatic Synthesis of Esters

| Parameter | Optimized Condition | Source |

| Biocatalyst | Novozym 435 (immobilized lipase) | researchgate.netias.ac.in |

| Temperature | 50-80°C | researchgate.netacs.org |

| Reactant Molar Ratio (Polyglycerol-2:Stearic Acid) | 1:1.8 | acs.org |

| Enzyme Loading | 2.7% w/w | acs.org |

| Monoester Yield | 40-70% | google.com |

| Diester Formation | <15% | google.com |

Comparative Analysis of Enzymatic versus Chemical Synthesis Methodologies

Both chemical and enzymatic methods have distinct advantages and disadvantages. Chemical synthesis is often more economical for large-scale production, but it can lead to undesirable color formation in the final product. bakerpedia.comgoogle.com This is a significant drawback for applications in food or paints where color is critical. google.com

Enzymatic synthesis, on the other hand, typically proceeds under milder conditions and can offer higher specificity, leading to a product with fewer by-products and better color. google.comacs.org However, the cost of the enzyme can be a limiting factor. To improve economic viability, the reusability of the immobilized enzyme is a crucial area of research. acs.org Studies have shown that immobilized lipases can be recycled multiple times, retaining significant activity. acs.org

A comparative study on the synthesis of polyglycerol-based esters found that the product mixture from enzymatic synthesis had different surfactant properties compared to the chemically synthesized product. acs.org In the transesterification of waste fish oil fatty ethyl esters, enzymatic methods were found to be more efficient for larger alcohols, primarily due to the high stability and reusability of the immobilized enzymes. acs.orgnih.gov

Reaction Kinetics and Process Simulation in Propylene Glycol Ester Synthesis

Understanding the reaction kinetics is essential for designing and optimizing industrial reactors for propylene glycol ester synthesis. researchgate.net Several kinetic models have been developed to describe the esterification process.

For the esterification of acrylic acid with propylene glycol using a heterogeneous catalyst (Amberlyst-15), a kinetic model was developed that accounted for the reversible esterification reaction as well as the simultaneous dimerization/polymerization of acrylic acid. capes.gov.br In the enzymatic synthesis of propylene glycol monolaurate, the forward reaction was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by 1,2-propanediol. researchgate.netias.ac.in

Process simulation software like Aspen Plus® and Aspen Hysys are valuable tools for the conceptual design and analysis of propylene glycol production processes. aidic.ityoutube.comresearchgate.net These simulations can be used to determine key process parameters, material and energy balances, and to identify process bottlenecks. aidic.it For example, simulations have been used to determine the required length of a plug flow reactor (PFR) for the synthesis of propylene glycol methyl ether acetate (B1210297). mdpi.com Kinetic models, such as the Langmuir-Hinshelwood-Hogen-Watson (LHHW) model, have been shown to be consistent with experimental data for the esterification of propylene glycol monomethyl ether and acetic acid, indicating a surface reaction-controlled process. researchgate.net

The Arrhenius equation is used to describe the effect of temperature on the reaction rate constants. mdpi.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

The comprehensive characterization and stringent purity assessment of this compound are critical for its application in various industries. A suite of advanced analytical methodologies is employed to elucidate its chemical structure, determine its compositional profile, and analyze its solid-state properties. These techniques provide the detailed data necessary to confirm the identity, purity, and physical form of the compound.

Spectroscopic Techniques for Structural Elucidation (e.g., Infrared Analysis)

Spectroscopic methods are fundamental tools for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Analysis is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its identity as a hydroxy-ester. Key vibrational frequencies are anticipated based on its structure, which includes a long hydrocarbon chain, an ester linkage, and a secondary hydroxyl group.

Key Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (Broad) | Indicates the presence of the free hydroxyl group from the propylene glycol moiety. |

| Alkyl (C-H) | C-H Stretch | 2955-2850 | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long behenic acid alkyl chain and the propylene glycol backbone. |

| Ester Carbonyl (C=O) | C=O Stretch | 1750-1735 | A strong, sharp peak characteristic of the ester functional group linking the behenic acid and propylene glycol parts. |

These characteristic peaks, when compared to standard spectra, provide definitive confirmation of the esterification and the presence of the key functional groups in this compound. chemicalbook.comcir-safety.orgnist.gov

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also invaluable.

¹H NMR spectroscopy would provide information on the proton environment, showing characteristic signals for the methyl, methine, and methylene (B1212753) protons of the propylene glycol unit, as well as the long alkyl chain of the behenate (B1239552) moiety. chemicalbook.comresearchgate.net

¹³C NMR would complement this by identifying the unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the propylene glycol backbone.

Mass Spectrometry is used to determine the molecular weight of the compound, which is 398.66 g/mol . fda.gov It also reveals fragmentation patterns that can be used to confirm the structure, such as the loss of the propylene glycol group or cleavage at the ester linkage. nist.gov

Chromatographic Methods for Compositional and Purity Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from impurities such as unreacted starting materials (behenic acid, propylene glycol), byproducts (propylene glycol di-behenate), and residual catalysts or solvents. fao.org

Gas Chromatography (GC) is a primary method for assessing the purity of propylene glycol esters. cdc.govcapes.gov.br Due to the low volatility of this compound, derivatization of the free hydroxyl group is typically required to form a more volatile silyl (B83357) ether, for example. fao.org The analysis can quantify the monoester content and detect related substances. nih.govnih.govshimadzu.com

Typical Gas Chromatography (GC) Parameters for Propylene Glycol Ester Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ht, Rtx-624) | Provides high-resolution separation of closely related compounds. |

| Injector | Split/Splitless | Allows for analysis of samples with varying concentrations. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for hydrocarbon-containing compounds. osha.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 350°C) | Ensures elution of both more volatile impurities and the high-boiling-point analyte. |

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) | Increases the volatility of the analyte for GC analysis. fao.org |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. nih.govsigmaaldrich.com Reversed-phase HPLC is commonly employed, which separates compounds based on their hydrophobicity. This method can effectively separate the monoester from the more hydrophobic diester and the more polar free propylene glycol. coresta.orgchromforum.orgnih.gov

Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Stationary phase that separates molecules based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of compounds with a wide range of polarities. coresta.orgnih.gov |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) | Universal detectors suitable for analytes like this compound that lack a strong UV chromophore. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. nih.gov |

| Column Temperature | Controlled, e.g., 40°C | Ensures reproducible retention times by maintaining a constant viscosity of the mobile phase. |

X-ray Diffraction for Crystalline Structure Analysis

As a waxy solid at room temperature, this compound can exist in different crystalline forms, a phenomenon known as polymorphism. X-ray Diffraction (XRD) is the definitive method for analyzing these solid-state properties. nih.gov The technique involves directing X-rays at a sample and measuring the scattering pattern, which is unique to its crystalline arrangement.

XRD analysis provides crucial information on:

Crystalline vs. Amorphous Nature: Distinguishing between ordered crystalline structures and disordered amorphous material.

Polymorphic Forms: Identifying different crystal polymorphs, which can have different melting points, solubilities, and stabilities. Studies on analogous compounds like glyceryl behenate show that different thermal treatments (e.g., slow crystallization vs. rapid quenching) can produce various lamellar phases and polymorphs. nih.gov

Lamellar Structure: For lipidic molecules, XRD can determine the lamellar spacing (d-spacing), which relates to how the long fatty acid chains are packed in the crystal lattice. nih.govresearchgate.net

Illustrative XRD Data from Analysis of a Related Behenate Ester This table is based on findings for glyceryl behenate and illustrates the type of data obtained from XRD analysis. nih.gov

| Crystallization Condition | Observed Lamellar Phases | d-spacing (Å) | Interpretation |

|---|---|---|---|

| Slow Cooling (0.4°C/min) | Multiple | 60.9, 50.5, 43.5 | Co-existence of different polymorphs or packing arrangements (e.g., tribehenate, dibehenate). |

By applying XRD, one can characterize the specific crystalline structure of this compound, which is vital for controlling the physical properties of final formulations.

Solid State Chemistry and Polymorphism Research of Propylene Glycol 1 Behenate

Crystalline Modifications and Phase Behavior

Characterization and Stability of Alpha-Crystalline Forms

No specific research was found detailing the characterization and stability of alpha-crystalline forms of propylene (B89431) glycol 1-behenate.

Investigation of Metastable Forms and Polymorphic Transformations

There is no available information from scientific studies concerning the investigation of metastable forms or the polymorphic transformations of propylene glycol 1-behenate.

Co-Crystallization Phenomena and Their Implications on Material Properties

The scientific literature does not appear to contain studies on the co-crystallization of this compound or its effects on material properties.

Influence of Molecular Weight and Purity on Solid-State Characteristics

No research could be located that examines how molecular weight and purity affect the solid-state characteristics of this compound.

Due to the lack of available data, no data tables or a list of compound names can be generated at this time. Further research into this specific compound is required to elucidate its solid-state properties.

Role As a Functional Excipient in Pharmaceutical and Material Formulations

Emulsification Mechanisms and Interfacial Behavior

The amphiphilic nature of propylene (B89431) glycol 1-behenate makes it an effective emulsifying agent, capable of reducing interfacial tension between immiscible liquids like oil and water. This property is fundamental to the formation and stabilization of emulsions, which are critical in many pharmaceutical and food products.

Propylene glycol esters, including the 1-behenate derivative, are known for their role in creating stable emulsions. The presence of propylene glycol in a system containing sucrose (B13894) stearate (B1226849) and oil has been shown to decrease the temperature and surfactant concentration required for the formation of a microemulsion phase. researchgate.net This suggests that propylene glycol derivatives can enhance the efficiency of the primary emulsifier. The emulsifying efficacy is also influenced by the surrounding components. For instance, the impact of propylene glycol on the stability of emulsions can depend on the type of co-emulsifier used, as it can alter the characteristics of the interface between the oil and water phases. researchgate.net

The interfacial behavior of emulsifiers is a key factor in creating stable and efficient emulsions. Research into drag-reducing liquid gating structures has shown that a smooth liquid-liquid interface can significantly reduce the energy required for emulsification. semanticscholar.org This innovative approach to emulsification highlights the importance of the interfacial properties of the components in the system. semanticscholar.org

In lipid-based formulations, the crystalline state of the lipids can significantly impact the stability and performance of the product. Propylene glycol 1-behenate can play a crucial role in stabilizing less stable, or metastable, crystal forms of other lipids in the formulation. For example, in solid lipid nanoparticles (SLNs), the stabilization of the α-subcell crystals in the lipid carrier's lattice is a key factor in forming stable dispersions. nih.gov

The inclusion of different lipids, such as propylene glycol monopalmitate (a similar propylene glycol ester), in combination with glyceryl monostearate, has been shown to create stable SLNs. mdpi.com The ratio of these lipids can influence the stability and physical characteristics of the nanoparticles. mdpi.com The less ordered crystal structures that can result from the combination of different lipids, such as mono-, di-, and triglycerides found in glyceryl behenate (B1239552), can lead to higher drug entrapment efficiency compared to more ordered lipid matrices. medipol.edu.tr

Integration and Function in Lipid-Based Drug Delivery Systems

Lipid-based drug delivery systems are a cornerstone of modern pharmaceutics, particularly for improving the oral bioavailability of poorly water-soluble drugs. This compound is a key component in several of these systems due to its ability to enhance drug solubility and promote the formation of stable nanostructures.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. mdpi.com They are a promising technology for the delivery of poorly water-soluble drugs and bioactive compounds. medipol.edu.trnih.gov

Propylene glycol esters, in conjunction with other lipids like glyceryl behenate and glyceryl monostearate, are utilized in the fabrication of SLNs. mdpi.comnih.govnih.gov The choice of lipids is critical and is often based on both theoretical and experimental screening to ensure high loading capacity for the active compound. nih.gov For instance, SLNs prepared with glyceryl behenate have demonstrated good stability and particle size characteristics. researchgate.net The composition of the lipid matrix, including the presence of propylene glycol derivatives, can influence the thermal properties and the formation of distinct lipid structures within the nanoparticles. nih.gov

The table below summarizes the components and characteristics of SLNs from various studies.

| Active Compound | Solid Lipid(s) | Surfactant(s) | Co-surfactant(s) | Particle Size (nm) | Entrapment Efficiency (%) | Reference |

| Curcumin | Glyceryl behenate, Glyceryl palmitostearate | Lauroyl polyoxyl-32 glycerides | - | Nano-sized | High | nih.gov |

| Carvacrol | Propylene glycol monopalmitate, Glyceryl monostearate | - | - | < 200 | >98% | mdpi.com |

| Aceclofenac | Glyceryl behenate | Poloxamer 188 | - | 245 ± 5 | 68-90% | researchgate.net |

| Various | Glyceryl behenate, Tristearin, etc. | Poloxamer 188, Lecithin, Tween | - | 163-369 | 51.25-90.08% | nih.gov |

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media. dovepress.comnih.gov These systems are particularly effective at enhancing the solubilization and oral bioavailability of lipophilic drugs. dovepress.comdovepress.com

Propylene glycol is a commonly used co-surfactant or co-solvent in SEDDS formulations. dovepress.comnih.gov Its role is to help dissolve the drug and facilitate the self-emulsification process. dovepress.com Studies have shown that SEDDS containing propylene glycol can significantly improve the dissolution rate of poorly soluble drugs like resveratrol. dovepress.com The selection of components is crucial, with phase diagrams often used to identify the optimal ratios of oil, surfactant, and co-surfactant to achieve efficient self-emulsification. dovepress.com

The following table provides examples of SEDDS formulations and their performance.

| Drug | Oil(s) | Surfactant(s) | Co-surfactant/Co-solvent(s) | Key Findings | Reference |

| Resveratrol | Olive oil | Tween 80 | Propylene glycol | Improved dissolution rate and potential for enhanced oral bioavailability. | dovepress.com |

| Glipizide | Phosphatidylcholine | Tween 80 | Transcutol P | S-SEDDS effectively controlled blood glucose levels. | nih.gov |

| Silymarin | - | - | Polyethylene (B3416737) glycol (PEG) 400 | SNEDDS enhanced oral delivery of silymarin. | dovepress.com |

| Furosemide | Oleic acid | Cremophor EL, Tween 80, Tween 20 | PEG 400 | Solid SNEDDS provided sustained drug release. | mdpi.com |

This compound as a Co-solvent or Auxiliary Agent in Complex Solvent Systems

Beyond its primary roles in emulsification and lipid nanoparticles, this compound and related propylene glycol esters can also function as co-solvents or auxiliary agents in more complex solvent systems.

In SEDDS, for example, propylene glycol acts as a co-solvent to dissolve the drug and aid in the formation of a stable pre-concentrate. dovepress.com The ability of propylene glycol to alter interfacial characteristics can also be leveraged in various emulsion systems to either enhance or control the stability and release properties of the formulation. researchgate.net For instance, in systems with ethoxylated surfactants, propylene glycol can influence the phase behavior, affecting the temperature and concentration of surfactants needed for microemulsion formation. researchgate.net This versatility makes propylene glycol esters valuable tools for formulators working with complex multi-component systems.

Formulation Strategies for Topical and Transdermal Delivery Systems

As a functional excipient, this compound, a derivative of propylene glycol and the long-chain behenic acid, is utilized in the strategic design of topical and transdermal drug delivery systems. ontosight.ai Its value stems from its ability to modify the physical nature of formulations and influence the release of active pharmaceutical ingredients (APIs). While specific research on this compound is limited, the well-documented properties of its parent compound, propylene glycol, provide a strong basis for understanding its function. Propylene glycol is a widely used solvent, humectant, and penetration enhancer in topical products like creams, ointments, and gels. ontosight.aipahealth.com.au The addition of the long, lipophilic behenate chain modifies these properties, making this compound a waxy, solid-like material that can act as a structurant, emollient, and occlusive agent.

Impact on Drug Release Kinetics from Semi-Solid and Film-Forming Formulations

The release of a drug from a topical formulation is a critical factor governing its bioavailability and therapeutic efficacy. dissolutiontech.com this compound, by virtue of its constituent parts, can significantly influence these kinetics in both semi-solid and film-forming systems.

The propylene glycol component is an excellent solvent for a wide array of drug molecules, including corticosteroids and local anesthetics, which can enhance their solubility within the formulation base. pahealth.com.augoogle.comformulationbio.com This increased solubility is a key driver for drug partitioning from the vehicle into the skin. Studies on propylene glycol have demonstrated its ability to enhance the skin permeation of various drugs, particularly hydrophilic compounds, by interacting with the lipids in the stratum corneum and altering the skin barrier. uad.ac.idresearchgate.net

In the context of semi-solid formulations such as creams and ointments, this compound would act as a lipophilic matrix former. The long behenate chain would create an occlusive layer on the skin, increasing skin hydration. This hydrating effect, coupled with the penetration-enhancing properties of the propylene glycol moiety, can facilitate drug transport across the skin. The rate of drug release would be governed by the drug's solubility in this lipidic matrix and its subsequent diffusion. Research on related propylene glycol esters, such as propylene glycol caprylate, has shown they can substantially enhance the dermal penetration of drugs like 5-fluorouracil (B62378) and diclofenac. cir-safety.org

In film-forming formulations , which are applied as a liquid and dry to form a thin film on the skin, propylene glycol is used as a non-volatile solvent and plasticizer. nih.govnih.gov This prevents the film from becoming brittle and ensures it remains flexible and in good contact with the skin. nih.gov The inclusion of this compound would contribute to the film's properties, with the behenate portion adding hydrophobicity and occlusivity. This can create a drug reservoir on the skin, allowing for sustained release over time as the drug slowly diffuses from the polymer film into the epidermis. nih.govresearchgate.net

The table below summarizes research findings on how different vehicles, including propylene glycol, affect drug release, illustrating the principles applicable to its esters.

Table 1: Effect of Vehicle on Atorvastatin (B1662188) Release from Liquisolid Compacts

| Liquid Vehicle (in Liquisolid Compact) | Drug Release after 480 minutes (%) | Key Finding |

| Conventional Matrix | 23.75 ± 0.33 | Baseline release from a standard tablet formulation. |

| Propylene Glycol | 38.66 ± 1.77 | Propylene glycol increased the dissolution rate compared to the conventional matrix. |

| Tween 80 | 99.95 ± 4.20 | Tween 80, having higher drug solubility, showed a much greater increase in drug release. |

Data sourced from a study on atorvastatin liquisolid compacts, demonstrating how the choice of liquid vehicle significantly impacts drug dissolution rates. sbmu.ac.ir

Role in Modulating the Physical Characteristics of Pharmaceutical Bases (e.g., viscosity, clarity)

The physical properties of a topical formulation are crucial for patient acceptance and product stability. This compound can be used to modify key characteristics like viscosity and clarity.

Viscosity: Propylene glycol itself is a viscous, oily liquid. pcc.eu Studies have shown that increasing the concentration of propylene glycol in gel formulations leads to a significant increase in the preparation's viscosity. uad.ac.id As this compound is a waxy solid, its incorporation into a semi-solid base, such as a cream or ointment, would be expected to substantially increase viscosity and impart a thicker, more structured consistency. It would function as a thickening agent or structurant, similar to other fatty acid esters like mono- and di-glycerides. nih.gov

Clarity: Propylene glycol is a clear, colorless liquid that can contribute to the clarity of gel formulations. uad.ac.idnih.gov Research on caffeine (B1668208) gels demonstrated that increasing propylene glycol concentration improved the clarity of the gel. uad.ac.id Conversely, this compound, being a lipophilic, waxy material, would not be soluble in aqueous gel systems. Its inclusion would lead to the formation of an opaque, white dispersion, thereby decreasing clarity. This property is desirable for creating traditional white creams and ointments, where it also functions as an opacifier.

The table below details research findings on the effect of propylene glycol concentration on the physical properties of a gel base.

Table 2: Impact of Propylene Glycol Concentration on Physical Characteristics of a Caffeine Gel

| Propylene Glycol Concentration | Clarity | pH Value | Viscosity (dPa.s) |

| 10% | + | 5.56 ± 0.02 | 16.00 ± 0.10 |

| 20% | ++ | 5.61 ± 0.01 | 19.33 ± 0.15 |

| 30% | +++ | 5.64 ± 0.02 | 22.83 ± 0.15 |

Data adapted from a study on caffeine gels, where clarity was observed visually and denoted by '+' symbols for increasing clarity. The results show a direct correlation between higher propylene glycol concentration and increased clarity, pH, and viscosity. uad.ac.id

Mechanisms of Permeation and Interfacial Interactions

Investigation of Propylene (B89431) Glycol 1-Behenate as a Permeation Modulator in Dermal and Transdermal Applications

Propylene glycol 1-behenate is utilized in various industries, including pharmaceuticals where it serves as an excipient in formulations like creams and ointments. ontosight.aiontosight.ai Its role often involves improving the solubility and bioavailability of active pharmaceutical ingredients. ontosight.ai The permeation-enhancing effects are largely attributed to the propylene glycol (PG) moiety. PG is one of the most common glycols used in topical and transdermal formulations to overcome the formidable barrier of the stratum corneum (SC), the outermost layer of the skin. nih.govresearchgate.netresearchgate.net

Research demonstrates that PG can modulate skin permeability, often increasing it for compounds with poor penetration and sometimes decreasing it for highly permeable compounds. researchgate.netnih.gov It enhances the penetration of drugs, particularly hydrophilic ones, by modifying the SC structure. researchgate.netresearchgate.netnih.gov The efficacy of PG is concentration-dependent, with studies showing that an increase in PG content in a formulation generally leads to increased penetration of active ingredients. capes.gov.br Furthermore, PG has been incorporated into advanced drug delivery systems, such as flexible nanoliposomes, which have shown enhanced skin deposition of drugs with minimal systemic permeation. nih.govnih.govnih.gov These PG-containing vesicles offer controlled drug delivery and improved stability. nih.govnih.gov

Molecular Interactions with Biological Barriers (e.g., Stratum Corneum Lipids)

The primary mechanism by which propylene glycol and its esters are thought to enhance skin permeation involves direct interaction with the lipids of the stratum corneum. nih.gov The SC's barrier function is primarily determined by its unique lipid matrix, which is composed of ceramides, cholesterol, and free fatty acids arranged in highly ordered lamellar structures. figshare.comcapes.gov.br

Propylene glycol has been shown to penetrate the skin and partition into the stratum corneum, where it interacts with the intercellular lipids. nih.gov This interaction leads to a disruption of the highly ordered lipid structure. Experimental and computational studies have confirmed that PG disorders the lipid bilayers, increases the mobility of the lipid molecules, and disrupts their tight lateral packing. nih.govresearchgate.netresearchgate.netnih.gov

Synchrotron-Based Fourier Transform Infrared (µFTIR) microspectroscopy has shown that PG alters the lipidic order of the bilayer, creating a more disordered structure. researchgate.netnih.gov Other techniques, such as small-angle X-ray diffraction (SAXD), reveal that PG can intercalate into the hydrophilic headgroup regions of the SC lipids, leading to an increase in the interfacial area per lipid. nih.gov This fluidization of the lipid matrix creates pathways for drug molecules to permeate more easily. scielo.br Ultrastructural observations have shown that PG can induce widening, interruption, and undulation of the intercorneocyte lipid layers. koreamed.org

Table 1: Effects of Propylene Glycol on Stratum Corneum Lipid Organization

| Effect | Method of Observation | Finding | Citation(s) |

|---|---|---|---|

| Increased Lipid Disorder | µFTIR Spectroscopy, MD Simulations | Alters the lipidic order to a more disordered structure. | nih.govresearchgate.netnih.gov |

| Increased Lipid Mobility | ¹³C NMR Spectroscopy, MD Simulations | Increases the mobility of SC lipid molecules. | nih.govresearchgate.netnih.gov |

| Disruption of Lipid Packing | Small-Angle X-ray Diffraction (SAXD) | Intercalates into lipid headgroup regions, disrupting lateral packing and increasing the area per lipid. | nih.gov |

| Structural Interruption | Electron Microscopy | Causes widening, interruption, and undulation of intercorneocyte lipid layers. | koreamed.org |

| Lipid Extraction | FTIR Spectroscopy | May extract lipids, such as cholesterol, from the stratum corneum. | nih.govnih.gov |

Molecular Dynamics (MD) simulations have become a powerful tool for understanding the molecular-level effects of penetration enhancers on the stratum corneum. nih.govfigshare.comresearchgate.net These simulations model the SC lipid bilayer, typically as a mixture of ceramides, cholesterol, and free fatty acids, in the presence of enhancers like PG. nih.govfigshare.com

Simulations consistently show that PG partitions into the SC and localizes at the aqueous interface of the lipid bilayer. nih.govnih.gov By doing so, it increases the disorder of the lipid tails in a concentration-dependent manner. nih.gov These computational models demonstrate that PG facilitates the permeation of small molecules, such as water, by altering the properties of the bilayer interface. nih.govnih.gov The insights gained from MD simulations are crucial for guiding the rational design of transdermal drug delivery formulations with enhanced permeation characteristics. nih.gov

Table 2: Key Findings from Molecular Dynamics (MD) Simulations of Propylene Glycol with Stratum Corneum Models

| Finding | Simulation Details | Implication for Permeation | Citation(s) |

|---|---|---|---|

| Localization at Interface | Model SC lipid bilayers (Ceramide, Cholesterol, FFA) with 0-100% w/w PG. | PG concentrates in the hydrophilic headgroup region, the initial point of interaction. | nih.govnih.gov |

| Disruption of H-Bonds | All-atom and united-atom force fields. | PG occupies lipid-water hydrogen-bonding sites, disrupting the barrier's hydration structure. | nih.govnih.gov |

| Increased Lipid Tail Disorder | Simulations at various PG concentrations. | Increased fluidity of the lipid core, creating a less resistant pathway for permeants. | nih.govnih.gov |

| Enhanced Permeation | Constrained MD simulations studying permeation of small molecules. | PG's interaction with the bilayer interface lowers the energy barrier for permeation. | figshare.comnih.gov |

| No Pressure Dependence on H-Bonds | Simulations at pressures up to 1.4 GPa. | The number of hydrogen bonds within the PG liquid structure does not change with pressure. | researchgate.net |

Evaluation of Synergistic Effects with Other Chemical Penetration Enhancers in Formulations

The efficacy of penetration enhancers can often be significantly increased by using them in combination. nih.govresearchgate.net Propylene glycol is frequently used as a co-solvent and enhancer in synergistic mixtures. nih.govscielo.br The combination of two or more enhancers can produce a greater effect than the sum of their individual effects. nih.gov

Common synergistic combinations include PG with fatty acids (such as oleic acid), terpenes, or ethanol (B145695). nih.govscielo.brnih.gov For instance, the presence of propylene glycol has been shown to be fundamental for the enhancing effect of azone and was also shown to have a synergistic effect with polysorbate surfactants for increasing the flux of lidocaine. scielo.br Similarly, the combination of ethyl acetate (B1210297) and propylene glycol has been patented as a skin permeation enhancer composition. google.com The choice of vehicle and co-enhancer is critical, as the synergistic effect depends on the physicochemical properties and concentrations of all components in the formulation. scielo.brnih.gov This strategy allows for the optimization of transdermal delivery systems, achieving significant permeation enhancement while potentially minimizing the concentration of any single enhancer.

Solubility Enhancement Methodologies in Pharmaceutical Formulations

Propylene (B89431) Glycol 1-Behenate's Application in Ameliorating Poor Aqueous Solubility of Active Pharmaceutical Ingredients

Propylene glycol 1-behenate, an ester of propylene glycol and the long-chain saturated fatty acid, behenic acid, is a lipophilic, waxy solid. fao.org Its utility in pharmaceutical formulations is primarily as a lipid excipient. Lipid-based drug delivery systems (LBDDS) are a well-established approach for improving the oral bioavailability of poorly water-soluble drugs. nih.govresearchgate.net The fundamental principle of this approach is to pre-dissolve the lipophilic drug in a lipid matrix, thereby bypassing the dissolution step which is often the rate-limiting factor for absorption. nih.gov

When a drug is formulated with lipid excipients like this compound, it is incorporated into a lipid carrier. symmetric.events This enhances the drug's solubility within the formulation. symmetric.events Upon oral administration, this lipid matrix can facilitate the formation of emulsions or micelles in the gastrointestinal fluid, which helps to keep the drug solubilized and enhances its transport across the intestinal wall. symmetric.events Furthermore, certain lipid-based systems can promote lymphatic transport, which allows drugs to bypass the liver's first-pass metabolism, potentially increasing the amount of drug that reaches systemic circulation. symmetric.eventspharmaexcipients.com Propylene glycol esters of fatty acids are recognized for their role in solubilizing and stabilizing active ingredients in pharmaceutical applications. cnchemsino.com

Lipid excipients are categorized based on their chemical structure and properties, including triglycerides, mixed glycerides, and surfactants. nih.govresearchgate.net The selection of an appropriate lipid excipient is critical and often begins with solubility screening to find the best vehicle for a given drug. nih.gov While specific data on this compound is limited, its chemical nature places it within the class of lipophilic vehicles used to enhance the solubility and absorption of other lipophilic compounds. symmetric.eventsnih.gov

Exploration of Solvate Formation Dynamics involving Propylene Glycol and its Derivatives with Pharmaceutical Compounds

A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice of a solute (the API). While water is the most common solvent, forming hydrates, other solvents, including propylene glycol, can also form such complexes. google.com Propylene glycol is not traditionally known for forming solvates, making its application in this area a notable innovation. google.comnih.gov The formation of propylene glycol (PG) solvates has been identified as a surprisingly effective method to improve the physicochemical properties of amorphous, crystalline, hygroscopic, or poorly soluble drugs. google.comgoogle.com

Research has demonstrated that forming a PG solvate of a drug can increase its aqueous solubility, enhance its stability, and decrease its hygroscopicity. google.comgoogle.com These PG solvates often exhibit greater thermal stability compared to solvates formed with more common and volatile solvents like ethanol (B145695), as a higher temperature is required to remove the propylene glycol from the crystal matrix. google.com This increased stability is advantageous during manufacturing and storage. google.com

Furthermore, studies involving derivatives of propylene glycol, specifically propylene glycol esters such as propylene glycol monocaprylate and monolaurate, have also revealed the formation of crystalline solvates with APIs. nih.gov These ester solvates were found to be stable up to 70°C and were non-hygroscopic at relative humidity up to approximately 70%. nih.gov This indicates that not only propylene glycol itself but also its esterified derivatives can participate in these beneficial drug-excipient interactions, forming stable, crystalline solid forms with potentially improved properties. nih.gov The molar ratio of propylene glycol to the drug in these solvates typically ranges from 0.5 to 2.0, though other ratios are possible depending on the specific drug. google.comgoogle.com

| API / Solvate Former | Key Research Findings | Molar Ratio (PG:Drug) | Reference |

|---|---|---|---|

| Hygroscopic or Poorly Soluble Drugs (General) | Formation of a PG solvate was found to decrease hygroscopicity, increase stability, and improve aqueous solubility. | Generally 0.5 to 2.0 | google.com |

| Steroid Drugs | Surprisingly and advantageously form stoichiometric solvates with propylene glycol, leading to increased dissolution rate and solubility. | Not specified | google.com |

| Cephalosporin Derivative | A crystalline propylene glycolate (B3277807) derivative was formed that is more stable (color and thermal) than the corresponding ethanolate. | Not specified | google.com |

| GNE068.HCl (Developmental Compound) with Propylene Glycol Monocaprylate/Monolaurate | Formed crystalline, isomorphic solvates that were stable up to 70°C and non-hygroscopic up to ~70% RH. | Not specified | nih.gov |

Strategies for Enhancing the Solubility and Dispersion of this compound within Various Formulations

As a waxy, lipophilic solid, incorporating this compound itself into pharmaceutical formulations requires specific strategies to ensure proper solubility and uniform dispersion. fao.org The methods employed are dictated by the nature of the final dosage form, whether it is an oil-based solution, an emulsion, or a suspension.

A primary strategy for waxy solids is the application of heat. For oil-based or semi-solid formulations like ointments and creams, this compound would be melted along with other oil-phase components to achieve a homogenous molten mixture before any emulsification or cooling steps. nih.govvoelpker.com The temperature must be carefully controlled to prevent degradation while ensuring complete dissolution in the lipid vehicle. voelpker.com

For aqueous-based formulations, achieving a stable dispersion of a water-insoluble wax is more complex. Key strategies include:

Use of Surfactants and Emulsifiers: To disperse waxy or oily materials in water, surfactants or emulsifiers are essential. youtube.comnih.gov These agents reduce the interfacial tension between the oil and water phases, allowing for the formation of a stable emulsion or dispersion. youtube.com Non-ionic surfactants are commonly used in these types of formulations. nih.gov

High-Shear Homogenization: To create a fine and uniform dispersion of wax particles in a liquid medium, high-shear mixing is often employed. voelpker.comyoutube.com This mechanical process breaks down larger agglomerates into smaller particles, which is critical for the stability and performance of the final product. youtube.com The process should be monitored to ensure the temperature does not rise to the point of melting the wax particles, unless a melt-emulsification process is intended. youtube.com

Co-solvents: In some systems, co-solvents like ethanol or other glycols can be used alongside surfactants to help solubilize or disperse lipophilic components within the formulation vehicle. nih.govnih.gov

| Strategy | Mechanism of Action | Application Context | Reference |

|---|---|---|---|

| Melt Processing | The excipient is heated above its melting point to be incorporated as a liquid into the oil phase of a formulation. | Ointments, creams, hot-melt extrusion, and preparation of oil-in-water emulsions. | nih.govvoelpker.com |

| Use of Surfactants/Wetting Agents | Reduces the surface tension of the liquid medium (e.g., water), allowing it to wet the surface of the wax particles for better dispersion. | Creating aqueous dispersions or emulsions (e.g., lotions, liquid formulations). | youtube.comlubrizol.com |

| High-Shear Mixing / Homogenization | Provides sufficient mechanical energy to break down particle agglomerates and ensure a fine, homogenous distribution of the solid wax in a liquid. | Preparation of stable aqueous wax dispersions and emulsions. | voelpker.comyoutube.com |

| Formulation with Co-solvents | A secondary solvent is used to help dissolve or disperse the lipophilic excipient within the primary vehicle. | Liquid formulations where the primary solvent is insufficient to solubilize the excipient. | nih.govnih.gov |

Emerging Research Directions and Future Perspectives

Novel Applications of Propylene (B89431) Glycol 1-Behenate in Specialized Drug Delivery Systems and Advanced Materials

Propylene glycol 1-behenate is being investigated for a variety of novel applications, primarily in specialized drug delivery systems that require precise control over release and targeting. Its unique physicochemical properties make it a valuable component in the development of next-generation pharmaceuticals.

One of the most promising areas of research is its use in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to enhance the oral bioavailability and stability of poorly water-soluble drugs. This compound can act as a solid lipid matrix, encapsulating the active pharmaceutical ingredient and protecting it from degradation in the gastrointestinal tract. Furthermore, its role extends to topical drug delivery, where it is incorporated into nanodispersions and liposomes to facilitate the penetration of active compounds through the skin. pharmaexcipients.comresearchgate.net For instance, propylene glycol liposomes have been studied for the topical delivery of anticoagulant drugs. researchgate.net

Beyond pharmaceuticals, this compound is finding applications in the field of advanced materials. It has been used as a processing aid in the manufacture of thermoplastic resins and films, where it can improve the processability of the material. monash.edu Its function as an emulsifier and stabilizer is also being leveraged in the development of complex formulations for various industries. ontosight.ai

Table 1: Emerging Applications of this compound

| Application Area | Specific Use | Research Focus |

|---|---|---|

| Specialized Drug Delivery | Solid Lipid Nanoparticles (SLNs) | Enhancing oral bioavailability of poorly soluble drugs. |

| Nanostructured Lipid Carriers (NLCs) | Improving drug stability and controlling release profiles. | |

| Topical Delivery Systems | Facilitating skin penetration of active ingredients. pharmaexcipients.comresearchgate.net | |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Improving the solubility and absorption of lipophilic drugs. | |

| Advanced Materials | Thermoplastic Resin Processing | Acting as a processing aid to improve manufacturability. monash.edu |

| Polymer Films | Component in films for various industrial applications. monash.edu | |

| Cosmetics | Emollient and emulsifying agent in nanodispersions. pharmaexcipients.com |

Interdisciplinary Research Integrating Chemical Synthesis, Material Science, and Pharmaceutical Engineering for Optimized Performance

The optimization of this compound's performance in advanced applications is increasingly dependent on interdisciplinary research that spans chemical synthesis, material science, and pharmaceutical engineering. This integrated approach allows for the rational design of delivery systems and materials with tailored properties.

Chemical synthesis plays a crucial role in producing this compound with specific characteristics, such as purity and ester distribution, which can significantly impact its performance. For example, controlling the reaction conditions during esterification can influence the final properties of the compound. nih.gov

From a material science perspective, research is focused on understanding how the incorporation of this compound affects the bulk properties of materials. This includes studying its influence on the crystallinity, mechanical strength, and thermal behavior of polymer blends and hydrogels. nih.gov The preparation and characterization of hydrogels containing polyethylene (B3416737) glycol and poly(propylene fumarate) highlight how different components can be varied to tailor the physical properties of the final material for specific applications. nih.gov

In pharmaceutical engineering, the focus is on leveraging the properties of this compound to design and manufacture effective drug delivery systems. This involves selecting appropriate manufacturing processes, such as high-pressure homogenization for nanoparticles, and characterizing the final product to ensure it meets the required quality attributes. The development of "stealth" lipid-based formulations that inhibit digestion in the gut to improve oral bioavailability is a prime example of this interdisciplinary approach, combining knowledge of surfactant chemistry, material properties, and in-vivo performance. monash.edu

Advancements in In-Situ and Real-Time Characterization Techniques for Mechanistic Understanding

A deeper mechanistic understanding of how this compound functions within complex formulations is being facilitated by advancements in in-situ and real-time characterization techniques. These methods allow researchers to observe the dynamic processes that occur during formulation preparation, drug release, and interaction with biological systems.

One such technique is the use of in-line UV analysis, such as the MicroDISS Profiler™, to monitor drug concentrations in real-time during in-vitro lipolysis of lipid-based formulations. fhnw.chsdu.dk This provides valuable insights into how the formulation behaves in a simulated gastrointestinal environment, including the solubilization and potential precipitation of the drug. fhnw.chsdu.dkresearchgate.netnih.gov While not always studying this compound directly, these methods are highly applicable to understanding its role in lipid-based systems.

Other advanced analytical techniques, though not always in-situ, are providing a more detailed picture of formulation structure and behavior. For example, dispersion analyzers are used for accelerated stability analysis of formulations containing propylene glycol monobehenate.

The table below summarizes some of the advanced characterization techniques being applied to lipid-based systems, which are relevant for studying formulations containing this compound.

Table 2: Advanced Characterization Techniques for Lipid-Based Formulations

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| In-line UV Spectroscopy (e.g., MicroDISS Profiler™) | Real-time drug concentration during dispersion and digestion. fhnw.chsdu.dk | Understanding drug solubilization and release from lipid matrices. |

| Raman Spectroscopy | Real-time monitoring of drug precipitation during in-vitro lipolysis. researchgate.net | Assessing the stability of the drug within the formulation. |

| Small-Angle X-ray Scattering (SAXS) | Characterization of the nanostructure of lipid phases. fhnw.ch | Elucidating the internal structure of lipid nanoparticles. |

| Dispersion Analysis (e.g., LUMiSizer®) | Accelerated stability testing of dispersions. | Predicting the long-term stability of nanoformulations. |

Development of Computational Models and Predictive Analytics for Formulation Design and Excipient Selection

The development of computational models and predictive analytics is revolutionizing pharmaceutical formulation design and excipient selection. These in silico tools offer a cost-effective and time-efficient way to screen potential formulations and predict their performance before embarking on extensive experimental work.

Molecular dynamics (MD) simulations are emerging as a powerful tool for understanding the behavior of lipid-based drug delivery systems at the atomic level. monash.edu Researchers are using MD simulations to investigate the self-assembly of lipid nanoparticles, the encapsulation of drugs, and the interaction of these nanoparticles with biological membranes like the skin. pharmaexcipients.comrsc.orgnih.gov For instance, MD simulations have been used to elucidate the mechanism of active ingredient translocation and permeation from a lipid nanoparticle into the stratum corneum, the outermost layer of the skin. pharmaexcipients.comrsc.org These simulations can provide insights that are difficult to obtain through experiments alone, such as the free energy barriers for drug permeation. rsc.org

While specific MD simulation studies focused solely on this compound are not widely published, the principles and methods are directly applicable. Such models could be used to predict how this compound influences the structure and stability of lipid nanoparticles, and how it interacts with other excipients and the active drug.

Predictive analytics, leveraging data from high-throughput screening and computational modeling, can further aid in the selection of optimal excipients and formulation compositions. researchgate.net By building databases of excipient properties and their impact on formulation performance, it may become possible to predict the ideal concentration of this compound for a given application, thereby accelerating the development of new and improved products. researchgate.net

Q & A

Q. How do formulation parameters (e.g., surfactant ratio, pH) impact the self-assembly of this compound in nanoemulsions?

- Methodological Answer : Optimize using phase diagrams constructed via titration methods. Characterize droplet size (dynamic light scattering) and zeta potential under varying pH (4–9) and ionic strengths. Stability is assessed by tracking creaming indices over 30 days. Use response surface methodology (RSM) to model interactions between variables like HLB values and critical micelle concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.